molecular formula C5H8O3 B586381 4-oxopentanoic-3,4,5-13C3 acid CAS No. 1391051-93-6

4-oxopentanoic-3,4,5-13C3 acid

Cat. No. B586381
CAS RN: 1391051-93-6
M. Wt: 119.093
InChI Key: JOOXCMJARBKPKM-STGVANJCSA-N
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Description

4-oxopentanoic-3,4,5-13C3 acid, also known as Levulinic acid-3,4,5-13C3, is an organic compound with the linear formula: 13CH313CO13CH2CH2COOH . It is classified as a keto acid and is a white crystalline solid that is soluble in water and polar organic solvents .


Synthesis Analysis

Levulinic acid, from which 4-oxopentanoic-3,4,5-13C3 acid is derived, was first prepared in 1840 by Dutch chemist Gerardus Johannes Mulder by heating fructose with hydrochloric acid . The synthesis of levulinic acid from hexoses (glucose, fructose) or starch in dilute hydrochloric acid or sulfuric acid is a common method .


Molecular Structure Analysis

The molecular formula of 4-oxopentanoic-3,4,5-13C3 acid is 13CH313CO13CH2CH2COOH . The average mass is 121.078 Da and the monoisotopic mass is 121.064117 Da .


Chemical Reactions Analysis

Levulinic acid is used as a precursor for pharmaceuticals, plasticizers, and various other additives . The largest application of levulinic acid is its use in the production of aminolevulinic acid, a biodegradable herbicide used in South Asia .


Physical And Chemical Properties Analysis

The molar mass of 4-oxopentanoic-3,4,5-13C3 acid is 119.09 . The compound is a solid or viscous liquid . More detailed physical and chemical properties such as triple point temperature, critical temperature, critical density, density as a function of temperature, enthalpy of phase transition, heat capacity at constant pressure, enthalpy as a function of temperature, surface tension as a function of temperature, and enthalpy of formation can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Crystal Structure Analysis

4-Oxopentanoic acid, also known as Levulinic acid, exhibits a near-planar structure. In crystalline form, it forms hydrogen bonds, creating chains along specific axes. This feature is significant for understanding its interaction and behavior in various conditions (Hachuła et al., 2013).

Mass Spectrometry and Fragmentation Mechanisms

The compound has been characterized using mass spectrometry. It serves as a model substance for studying small organic compounds with acetyl and carboxyl groups. Detailed study of its fragmentation pathways using density functional theory provides insights into its behavior under various conditions (Kanawati et al., 2008).

Isotopomer Synthesis

4-Oxopentanoic acid is essential in the synthesis of various isotopomers of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins. These porphyrins are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Synthesis Processes

Its synthesis from levulinic acid, involving esterification and bromination, has been explored. These methods have implications for producing various medically relevant compounds (Yuan, 2006).

Aerosol Tracers

In atmospheric chemistry, derivatives of 4-oxopentanoic acid, like 2,3-dihydroxy-4-oxopentanoic acid, are evaluated as tracers for anthropogenic secondary organic aerosols from aromatic volatile organic compounds (Al-Naiema & Stone, 2017).

Keto–Enol Tautomerism

The compound has been studied for its keto–enol tautomerism, which is significant for understanding its chemical behavior and potential applications in different chemical environments (Ferrari et al., 2011).

Biofuels and Chemical Production

4-Oxopentanoic acid is identified as a platform chemical for synthesizing various chemicals and fuels from renewable biofeedstocks. Its dual functional groups (carboxylic acid and keto) make it a versatile starting material (Malu et al., 2020).

Oxidative Functionalization

The oxidation of 4-oxopentanoic acid, especially from cellulose-derived compounds, presents new data for the preparation of fine chemicals and commodities using catalytic processes (Saladino et al., 2007).

Extraction Studies

Its reactive extraction from aqueous solutions has been investigated, providing insights into the recovery and purification processes crucial for industrial applications (Kumar et al., 2015).

Electrosynthesis

Research on the electroreduction of derivatives of 4-oxopentanoic acid contributes to the development of efficient synthetic methods for various bioactive compounds (Konarev et al., 2007).

Agricultural Waste Utilization

It is also a key compound in transforming agricultural waste residues into valuable chemicals, highlighting its role in sustainable environmental practices (Kumar et al., 2020).

Future Directions

Levulinic acid, from which 4-oxopentanoic-3,4,5-13C3 acid is derived, is identified as one of the 12 potential platform chemicals in the biorefinery concept by the US Department of Energy . This suggests that 4-oxopentanoic-3,4,5-13C3 acid could have potential applications in the development of biofuels and other bioproducts .

properties

IUPAC Name

4-oxo(3,4,5-13C3)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOXCMJARBKPKM-STGVANJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13CH2]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxopentanoic-3,4,5-13C3 acid

CAS RN

1391051-93-6
Record name 1391051-93-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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